Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate
Description
Contextualization within Modern Organic and Medicinal Chemistry
In the landscape of modern chemical research, the design and synthesis of novel molecular entities with potential therapeutic applications is a paramount objective. Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate emerges as a noteworthy scaffold in this context. Its constituent parts, the oxaspiro[2.5]octane and the tert-butyl carbamate (B1207046), are both well-established motifs in the design of bioactive molecules. The strategic combination of these two fragments in a single molecule offers a unique three-dimensional structure that is of significant interest for exploring new chemical space in drug discovery. The tert-butyl carbamate (Boc) group is frequently employed as a protecting group for amines in organic synthesis, facilitating complex molecular constructions. myskinrecipes.com
Significance of Spirocyclic and Carbamate Motifs in Contemporary Chemical Biology
Spirocyclic motifs, characterized by two rings sharing a single atom, are considered "privileged structures" in medicinal chemistry. rsc.orgresearchgate.net Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.com The rigidity of the spirocyclic core can also be advantageous, as it reduces the entropic penalty upon binding to a receptor. researchgate.net This structural feature often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical for the development of viable drug candidates. bldpharm.comnih.gov
The carbamate group is another key structural motif found in numerous approved drugs and prodrugs. acs.orgnih.gov Carbamates are recognized for their chemical and proteolytic stability, their ability to permeate cell membranes, and their resemblance to a peptide bond. nih.govresearchgate.net This allows them to act as effective peptide bond surrogates in medicinal chemistry. acs.org The carbamate functionality can also participate in hydrogen bonding and modulate inter- and intramolecular interactions with target enzymes or receptors. acs.org Furthermore, the incorporation of a carbamate group can improve a molecule's bioavailability and potency. nih.gov
Overview of Research Trajectories for Related Structural Classes
Research into compounds containing oxaspirocyclic systems has shown a variety of biological activities. For instance, spiroethers, a subset of spirocycles, have demonstrated anticancer, antidepressant, antiviral, antimalarial, and antituberculosis properties. researchgate.net The spirooxindole scaffold, in particular, has been extensively studied, with many derivatives showing promising pharmacological activities and some advancing to clinical trials for conditions like cancer and microbial infections. nih.govmdpi.com
Similarly, molecules incorporating a carbamate linkage are prevalent across various therapeutic areas. They are integral to drugs for treating cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer's disease. nih.govnih.gov The versatility of the carbamate group allows it to be used to prolong drug action, enhance potency, and improve solubility. researchgate.net Research on related spirocyclic carbamates, such as tert-butyl (1,1-difluorospiro[2.5]octan-6-yl)carbamate, highlights their use as intermediates in the synthesis of biologically active compounds, with applications in developing drug candidates for central nervous system disorders and inflammatory diseases. myskinrecipes.com
Rationale for Comprehensive Study of this compound
The rationale for a comprehensive study of this compound is built upon the established advantages of its constituent spirocyclic and carbamate motifs. The unique combination of an oxaspiro[2.5]octane core with a tert-butyl carbamate group presents an opportunity to explore a novel area of chemical space.
Key areas for future research include:
Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to access this compound and its analogues is a fundamental first step.
Conformational Analysis: Understanding the three-dimensional shape and conformational preferences of the molecule is crucial for predicting its interaction with biological targets.
Biological Screening: A thorough evaluation of its biological activity across a range of assays could uncover potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the spirocyclic and carbamate portions of the molecule would provide valuable insights into the structural requirements for any observed biological activity.
By leveraging the desirable properties of both spirocycles and carbamates, this compound stands as a promising scaffold for the development of new chemical probes and potential therapeutic agents.
Interactive Data Table of Related Compounds
Below is a table of compounds structurally related to this compound, showcasing their basic chemical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate | 1784627-63-9 | C13H21NO3 | 239.31 |
| 6-tert-Butyl-1-oxaspiro[2.5]octane | 2815-45-4 | C11H20O | 168.28 |
| tert-Butyl N-methyl-N-[1-oxaspiro[2.5]octan-6-yl]carbamate | 1909288-32-9 | C14H25NO3 | 255.35 |
| tert-Butyl (1,2-diazaspiro[2.5]oct-1-en-6-yl)carbamate | 2361350-42-5 | C12H21N3O2 | 239.31 |
| tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate | 1505064-38-9 | C12H22N2O2 | 226.32 |
| tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6 | C12H21NO3 | 227.30 |
Properties
IUPAC Name |
tert-butyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLLSRKSDMUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Tert Butyl 1 Oxaspiro 2.5 Octan 6 Ylcarbamate
Strategies for the Preparation of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate
The primary strategy for the synthesis of this compound involves a two-stage approach. The first stage focuses on the preparation of a key precursor, a cyclohexanone (B45756) derivative with a protected amino group at the 4-position. The second stage involves the formation of the spirocyclic epoxide ring from the ketone functionality.
Key Precursors and Reaction Schemes
The most critical precursor for the synthesis of this compound is 4-N-Boc-amino cyclohexanone . A plausible synthetic route to this precursor starts from 4-aminocyclohexanol hydrochloride. The amino group is first protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride (B1165640). The resulting 4-N-Boc-amino cyclohexanol (B46403) is then oxidized to the corresponding ketone. google.com
The subsequent and final step in the synthesis of the target compound is the epoxidation of 4-N-Boc-amino cyclohexanone. This is typically achieved through the Johnson-Corey-Chaykovsky reaction . wikipedia.org This reaction utilizes a sulfur ylide, most commonly dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like potassium tert-butoxide or sodium hydride. nih.govorganic-chemistry.org The ylide then reacts with the ketone to form the epoxide ring.
Reaction Scheme:
Step 1: Protection of 4-aminocyclohexanol
4-aminocyclohexanol hydrochloride + Boc anhydride → 4-N-Boc-amino cyclohexanol
Step 2: Oxidation
4-N-Boc-amino cyclohexanol + Oxidizing agent (e.g., sodium hypochlorite) → 4-N-Boc-amino cyclohexanone google.com
Step 3: Epoxidation (Johnson-Corey-Chaykovsky Reaction)
4-N-Boc-amino cyclohexanone + Dimethylsulfoxonium methylide → this compound wikipedia.orgnih.gov
Optimization of Reaction Conditions and Parameters
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the epoxidation step, several parameters can be adjusted. The choice of solvent is important, with dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) being commonly used. nih.govorganic-chemistry.org The selection of the base to generate the sulfur ylide can also influence the reaction's efficiency.
| Parameter | Condition 1 | Condition 2 | Effect on Reaction |
| Solvent | DMSO | THF | DMSO often serves as both solvent and a reactant in the formation of the ylide. nih.gov THF is a common alternative. organic-chemistry.org |
| Base | Potassium tert-butoxide | Sodium hydride | Both are strong bases capable of deprotonating the sulfoxonium salt to form the ylide. nih.govorganic-chemistry.org |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lowering the temperature can sometimes improve selectivity and reduce side reactions. princeton.edu |
| Reaction Time | 2-24 hours | Varies | The reaction time is monitored until the starting material is consumed, which can vary depending on the specific substrates and conditions. nih.gov |
Application of Protecting Group Chemistry in Synthesis
Protecting group chemistry is fundamental to the synthesis of this compound. The amino group of the 4-aminocyclohexanone (B1277472) precursor is highly reactive and would interfere with the epoxidation reaction. Therefore, it is protected with a tert-butoxycarbonyl (Boc) group . mdpi.compeptide.com The Boc group is stable under the basic conditions of the Johnson-Corey-Chaykovsky reaction but can be readily removed under acidic conditions if desired for subsequent transformations. organic-chemistry.org The use of the Boc group is a strategic choice to ensure that the sulfur ylide reacts selectively with the ketone functionality.
Purification Techniques and Yield Enhancement Strategies
After the synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and residual reagents. Common purification techniques for epoxides include:
Flash Chromatography: This is a widely used method for separating organic compounds. For spiro-epoxides, purification on silica (B1680970) gel or neutralized alumina (B75360) can be effective. acs.org
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method. google.com
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield a highly pure product. mdpi.com
To enhance the yield, it is important to ensure the complete formation of the sulfur ylide and to control the reaction temperature to minimize side reactions. The slow, dropwise addition of the ketone to the ylide solution can also be beneficial.
Post-Synthetic Transformations and Derivatization Reactions of this compound
The carbamate (B1207046) moiety in this compound offers a site for further chemical modifications, allowing for the synthesis of a variety of derivatives.
Reactions Involving the Carbamate Moiety (e.g., hydrolysis, transamidation)
Hydrolysis: The tert-butyl carbamate (Boc) group can be cleaved under acidic conditions to yield the free amine, 1-oxaspiro[2.5]octan-6-amine. Reagents such as trifluoroacetic acid (TFA) or aqueous phosphoric acid are effective for this transformation. organic-chemistry.org This deprotection is a common step in peptide synthesis and other areas of organic chemistry where a free amine is required for subsequent reactions. peptide.com
Transamidation: The carbamate can undergo transamidation, where the tert-butoxy (B1229062) group is replaced by another amine. This reaction can be facilitated by various methods, including the use of a catalyst or by activating the carbamate. nih.govorganic-chemistry.org This allows for the introduction of a wide range of substituents at the nitrogen atom, leading to a diverse library of derivatives.
| Reaction | Reagents | Product |
| Hydrolysis | Trifluoroacetic Acid (TFA) or Phosphoric Acid | 1-oxaspiro[2.5]octan-6-amine |
| Transamidation | Amine (R-NH2) | N-substituted 1-oxaspiro[2.5]octan-6-ylcarbamate |
Chemical Modifications at the Spiro[2.5]octane Core
The 1-oxaspiro[2.5]octane core of this compound, characterized by a strained three-membered epoxide ring fused to a cyclohexane (B81311) ring, is the primary site for chemical modifications. The inherent ring strain of the epoxide moiety makes it susceptible to nucleophilic ring-opening reactions, which serve as a versatile strategy for introducing a wide array of functional groups.
These transformations typically proceed via an SN2 mechanism, wherein a nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. The outcome of these reactions is heavily influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
Key Chemical Modifications:
Hydrolysis: Acid-catalyzed hydrolysis of the epoxide ring yields a diol. This transformation provides a pathway to vicinal di-functionalization of the cyclohexane ring.
Aminolysis: Reaction with amines or ammonia (B1221849) can open the epoxide ring to produce amino alcohols. This is a crucial modification for the synthesis of various biologically active molecules. rsc.org
Thiolysis: The use of thiol nucleophiles results in the formation of thioalcohols, which can serve as intermediates for further sulfur-containing derivatives.
Halogenation: Treatment with hydrogen halides leads to the formation of halohydrins, which are valuable precursors for a variety of subsequent transformations.
Reduction: The epoxide can be reduced to an alcohol using reagents like lithium aluminum hydride, providing access to hydroxylated cyclohexane derivatives.
The regioselectivity of these ring-opening reactions is a critical aspect, often dictated by steric and electronic factors, as will be discussed in the subsequent section.
Regioselectivity and Stereoselectivity in Chemical Transformations
The concepts of regioselectivity and stereoselectivity are paramount in understanding the chemical transformations of this compound, particularly concerning the reactions at the spiro-epoxide core.
Regioselectivity refers to the preference for bond formation at one position over another. quora.comquora.com In the context of the 1-oxaspiro[2.5]octane system, the ring-opening of the epoxide can occur at either of the two carbon atoms of the oxirane ring.
Under basic or neutral conditions , the reaction generally follows an SN2 pathway where the nucleophile attacks the less sterically hindered carbon atom.
Under acidic conditions , the reaction mechanism has more SN1 character. The protonation of the epoxide oxygen makes the C-O bonds more labile, and the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize a partial positive charge.
Stereoselectivity pertains to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The ring-opening of the epoxide is typically a stereospecific process.
In an SN2-type attack, the nucleophile approaches from the backside of the C-O bond, resulting in an inversion of configuration at the carbon atom being attacked. This leads to a trans-diaxial opening of the epoxide on the cyclohexane ring, which then may be followed by a ring flip to a more stable conformation.
The inherent chirality of the 1-oxaspiro[2.5]octan-6-ylcarbamate, with stereocenters at the spiro-carbon and the carbon bearing the carbamate group, means that these selective transformations can be utilized to generate a diverse range of diastereomerically pure compounds. The stereochemistry of the starting material will directly influence the stereochemical outcome of the product.
Palladium-Catalyzed Cross-Coupling Reactions of Derivatized Forms
While this compound itself is not directly amenable to palladium-catalyzed cross-coupling reactions, its derivatized forms can be versatile substrates for such transformations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgresearchgate.netyoutube.comdiva-portal.org
To engage in palladium-catalyzed cross-coupling, the spiro[2.5]octane core would first need to be functionalized with a suitable group, such as a halide or a triflate, which can undergo oxidative addition to a palladium(0) catalyst.
Potential Derivatization and Cross-Coupling Strategies:
From Halohydrins: As mentioned in section 2.2.2, the epoxide ring can be opened with hydrogen halides to generate halohydrins. The resulting halide can then participate in various cross-coupling reactions.
From Unsaturated Derivatives: Elimination reactions on suitable derivatives of the cyclohexane ring could introduce a double bond, creating a vinyl or allyl halide/triflate, which are excellent substrates for cross-coupling.
Examples of Applicable Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Name | Coupling Partners | Resulting Bond |
| Suzuki Coupling | Organoboron Reagent | C-C |
| Heck Coupling | Alkene | C-C |
| Sonogashira Coupling | Terminal Alkyne | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
| Stille Coupling | Organotin Reagent | C-C |
These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and amino groups, onto the spiro[2.5]octane framework, significantly expanding the chemical space accessible from this core structure. The choice of ligands for the palladium catalyst would be crucial in controlling the reactivity and selectivity of these transformations.
Chemoenzymatic Approaches to Synthesis
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful strategy for the efficient and stereoselective synthesis of complex molecules like this compound. nih.gov
Potential Chemoenzymatic Strategies:
Enzymatic Resolution of Precursors: A key precursor to the target molecule is likely a substituted cyclohexanol or cyclohexanone. Lipases are highly effective in the kinetic resolution of racemic alcohols through enantioselective acylation. rsc.orgjocpr.commdpi.com This would provide an enantiomerically enriched starting material for the subsequent epoxidation and carbamate formation steps. Similarly, oxidoreductases could be used for the asymmetric reduction of a prochiral cyclohexanone to a chiral cyclohexanol.
Enzymatic Carbamate Formation: Recent research has demonstrated the use of enzymes, such as esterases with promiscuous acyltransferase activity, for the synthesis of carbamates in aqueous media. nih.gov This approach could offer a greener and more selective alternative to traditional chemical methods for introducing the tert-butylcarbamate (B1260302) group.
Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, a DKR process can be implemented. This involves coupling an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of a precursor alcohol, potentially catalyzed by a metal complex. mdpi.com
The use of biocatalysis can lead to the production of this compound with high enantiomeric purity, which is often a critical requirement for pharmaceutical applications.
| Enzyme Class | Potential Application in Synthesis | Substrate | Product |
| Lipase | Kinetic Resolution | Racemic 6-aminocyclohexanol derivative | Enantiopure alcohol and acylated amine |
| Oxidoreductase | Asymmetric Reduction | 4-(tert-butoxycarbonylamino)cyclohexanone | Chiral 4-(tert-butoxycarbonylamino)cyclohexanol |
| Esterase/Acyltransferase | Carbamate Synthesis | 6-amino-1-oxaspiro[2.5]octane | This compound |
Stereochemical Considerations and Isomeric Forms of Tert Butyl 1 Oxaspiro 2.5 Octan 6 Ylcarbamate
Enantiomeric and Diastereomeric Forms: Analysis and Generation
The generation of these stereoisomers can be achieved through various synthetic strategies. Non-stereoselective synthesis will typically produce a mixture of all possible stereoisomers. The analysis and characterization of these individual stereoisomers are crucial for understanding their distinct properties and require sophisticated analytical techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) and nuclear magnetic resonance (NMR) spectroscopy, often in the presence of chiral shift reagents.
Stereocontrol Strategies in the Synthesis of Chiral Centers
Achieving control over the stereochemistry during the synthesis of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is a key challenge. Strategies for stereocontrol can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled methods. In substrate-controlled synthesis, the existing stereochemistry in the starting material directs the formation of new stereocenters. Reagent-controlled methods employ chiral reagents to induce stereoselectivity, while catalyst-controlled approaches utilize chiral catalysts, such as enzymes or metal complexes with chiral ligands, to favor the formation of a specific stereoisomer.
For instance, the synthesis of a specific enantiomer of a related compound, [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, highlights the importance of stereocontrolled synthesis in the development of biologically active molecules doi.org. While the specific methods for this compound are not detailed in the available literature, the principles of asymmetric synthesis would be applicable.
Resolution Techniques for Enantiomeric Separation
When a synthesis results in a racemic mixture (an equal mixture of enantiomers), resolution techniques are necessary to separate the individual enantiomers. Common methods for enantiomeric separation include:
Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. The separated diastereomers are then converted back to the individual enantiomers.
Chiral Chromatography: As mentioned earlier, this is a powerful analytical and preparative technique that utilizes a chiral stationary phase to selectively interact with and separate enantiomers.
Enzymatic Resolution: Enzymes are inherently chiral and can exhibit high stereoselectivity. An enzymatic reaction can be used to selectively transform one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. The enzymatic kinetic resolution of a similar compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, using lipase B from Candida antarctica (CAL-B) has been demonstrated to be highly effective, achieving excellent enantioselectivity mdpi.comresearchgate.net. This approach could potentially be adapted for the resolution of this compound.
Table 1: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, well-established. | Requires stoichiometric resolving agent, can be labor-intensive. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Can be expensive, may have limited loading capacity for preparative scale. |
| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme stability and cost can be a factor, limited to 50% theoretical yield for the unreacted enantiomer. |
Conformational Analysis and Rotameric States
The cyclohexane (B81311) ring in this compound is not planar and can adopt various conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation and the orientation of the carbamate (B1207046) group will have a significant impact on the molecule's reactivity and biological activity.
Furthermore, rotation around the single bonds, such as the C-N bond of the carbamate group, can lead to different rotameric states. The bulky tert-butyl group can influence the rotational barrier and the preferred rotameric conformation. The relative stability of these conformers and rotamers can be studied using computational modeling and spectroscopic techniques like NMR. A study on the conformational analysis of 1-oxaspiro[2.5]octane derivatives has utilized NMR data, including coupling constants, to determine the relative configuration and preferred conformations of the aliphatic rings sci-hub.st.
Impact of Stereochemistry on Chemical Reactivity
The stereochemistry of this compound is expected to have a profound influence on its chemical reactivity. The accessibility of the reactive sites, such as the epoxide ring and the carbamate group, will be dictated by the three-dimensional arrangement of the atoms. For example, the approach of a nucleophile to the epoxide ring can be sterically hindered by the orientation of the cyclohexane ring and its substituents, leading to different reaction rates and product distributions for different stereoisomers.
In reactions involving chiral reagents or catalysts, the stereochemistry of the substrate will determine the diastereomeric transition states, leading to differences in activation energies and, consequently, reaction outcomes. This principle is fundamental to asymmetric synthesis and is a critical consideration in the design of chemical reactions involving this and other chiral molecules.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
Advanced Spectroscopic and Analytical Characterization of Tert Butyl 1 Oxaspiro 2.5 Octan 6 Ylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, a complete assignment of all protons and carbons can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different chemical environments of the protons in the molecule. The tert-butyl group will present a sharp singlet, integrating to nine protons, typically in the upfield region around 1.4 ppm. The protons of the cyclohexane (B81311) ring will appear as a complex series of multiplets in the range of approximately 1.2 to 2.2 ppm. The proton on the carbon bearing the carbamate (B1207046) group (CH-N) is anticipated to be found further downfield, likely between 3.5 and 4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. A key feature will be the signals for the methylene protons of the oxirane ring, which are expected to appear as a characteristic AB quartet or two doublets between 2.5 and 3.0 ppm. The NH proton of the carbamate will likely be observed as a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 4.5 to 5.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom. The tert-butyl group will show two distinct signals: one for the quaternary carbon at approximately 79-81 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbons of the cyclohexane ring are expected to resonate in the 20-40 ppm range. The carbon atom attached to the carbamate nitrogen (C-N) would appear around 50-55 ppm. The spiro carbon and the other carbon of the oxirane ring are predicted to be in the 50-65 ppm region. The carbonyl carbon of the carbamate group will be significantly downfield, typically in the range of 155-157 ppm.
2D-NMR Spectroscopy: To definitively assign the complex proton and carbon signals of the cyclohexane ring and confirm connectivity, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the spin systems within the cyclohexane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | 1.4 (s, 9H) | 28.3 |
| C(CH₃)₃ | - | 79.5 |
| C=O | - | 155.5 |
| NH | 4.5-5.5 (br s, 1H) | - |
| CH-N | 3.5-4.0 (m, 1H) | 50-55 |
| Cyclohexane CH₂ | 1.2-2.2 (m) | 20-40 |
| Oxirane CH₂ | 2.5-3.0 (m, 2H) | 50-60 |
| Spiro C | - | 60-65 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for gaining insight into its structure through the analysis of its fragmentation patterns.
Molecular Weight Confirmation: Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Given the molecular formula C₁₂H₂₁NO₃, the calculated monoisotopic mass is 227.1521 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
Fragmentation Pathway Analysis: Under electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecule will undergo characteristic fragmentation. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). doaj.org The loss of a tert-butyl radical (57 Da) is also frequently observed. doaj.org Therefore, significant fragment ions are anticipated at m/z values corresponding to [M-56]⁺, [M-57]⁺, and [M-100]⁺. Further fragmentation of the oxaspirooctane ring system could also occur, leading to a complex pattern of lower mass ions that can provide additional structural information.
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 228.1594 | Protonated molecule |
| [M+Na]⁺ | 250.1413 | Sodium adduct |
| [M-C₄H₈]⁺ | 171.0970 | Loss of isobutylene |
| [M-C₄H₉]⁺ | 170.0892 | Loss of tert-butyl radical |
| [M-C₅H₉O₂]⁺ | 128.0708 | Loss of Boc group |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display several characteristic absorption bands. A strong band in the region of 1680-1720 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate group. The N-H stretching vibration of the secondary amine in the carbamate should appear as a moderate band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclohexane and tert-butyl groups will be observed in the 2850-3000 cm⁻¹ region. The C-O stretching of the carbamate and the epoxide will likely result in bands in the 1000-1300 cm⁻¹ range. The asymmetric stretching of the epoxide ring is typically found around 800-950 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful. The symmetric stretching of the epoxide ring, which is often weak in the IR spectrum, may show a stronger signal in the Raman spectrum around 1250 cm⁻¹. The C-C backbone vibrations of the cyclohexane ring would also be visible.
| Functional Group | Vibrational Mode | Predicted IR Absorption (cm⁻¹) |
| N-H (carbamate) | Stretching | 3300-3400 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (carbamate) | Stretching | 1680-1720 |
| C-O (carbamate/epoxide) | Stretching | 1000-1300 |
| Epoxide Ring | Asymmetric Stretch | 800-950 |
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would confirm the spirocyclic nature of the molecule, the stereochemistry at the chiral centers, and the conformation of the cyclohexane ring in the solid state. Furthermore, analysis of the crystal packing could reveal intermolecular interactions, such as hydrogen bonding involving the carbamate N-H and C=O groups.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Chiral Separation
Chromatographic techniques are essential for assessing the purity of this compound and for the separation of potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be the primary method for determining the purity of the compound. A UV detector would likely be used for detection, monitoring the absorbance of the carbamate chromophore. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.
Gas Chromatography (GC): Due to its relatively low volatility and the presence of the polar carbamate group, direct analysis of this compound by GC may be challenging without derivatization. However, if the compound is thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be used for purity assessment.
Chiral Separation: Since the molecule contains chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral HPLC, utilizing a stationary phase with a chiral selector, would be the method of choice to separate these stereoisomers. This would allow for the determination of the enantiomeric excess or diastereomeric ratio of a synthesized sample.
| Technique | Purpose | Typical Conditions |
| Reversed-Phase HPLC | Purity Assessment | C18 column, Water/Acetonitrile or Methanol mobile phase, UV detection |
| Chiral HPLC | Chiral Separation | Chiral stationary phase (e.g., polysaccharide-based), appropriate mobile phase |
| GC-MS | Purity Assessment (if thermally stable) | Capillary column (e.g., DB-5), temperature programming, MS detection |
Theoretical and Computational Chemistry Investigations of Tert Butyl 1 Oxaspiro 2.5 Octan 6 Ylcarbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate. By solving approximations of the Schrödinger equation, DFT can provide detailed information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.
A frontier molecular orbital (FMO) analysis can offer significant insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. For this compound, the HOMO is likely to be localized on the carbamate (B1207046) nitrogen and the epoxide oxygen, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the C-O bonds of the epoxide ring, indicating these are the most probable sites for nucleophilic attack.
Various quantum chemical descriptors can be calculated to quantify the reactivity of the molecule. nih.gov These descriptors, derived from the electronic structure, provide a numerical basis for comparing the reactivity of different sites within the molecule and for comparing the molecule to other related compounds.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following data is illustrative and based on typical values for similar functional groups, as specific computational studies on this molecule are not publicly available.)
| Descriptor | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
| Mulliken Charge on Epoxide Oxygen | -0.65 | Suggests a high electron density, making it a nucleophilic center. |
| Mulliken Charge on Carbamate Nitrogen | -0.45 | Indicates a partial negative charge due to the electron-donating nature of the nitrogen. |
These descriptors are invaluable for predicting how the molecule will interact with other chemical species and for designing experiments to probe its reactivity.
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The three-dimensional structure of this compound is not static but rather exists as an ensemble of interconverting conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring this conformational landscape and understanding the relative energies and populations of different conformers.
The cyclohexane (B81311) ring in the spiro[2.5]octane system is expected to adopt a chair conformation to minimize steric and torsional strain. However, the presence of the spiro-fused cyclopropane (B1198618) ring and the bulky tert-butylcarbamate (B1260302) substituent introduces significant conformational constraints. The carbamate group can exist in either an axial or equatorial position on the cyclohexane ring, and the relative stability of these two conformers is a key aspect of the molecule's structure.
Molecular mechanics force fields can be used to perform a systematic search of the conformational space to identify low-energy structures. These initial structures can then be further refined using higher-level quantum mechanical methods to obtain more accurate relative energies.
Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in the molecule in a solvent environment, MD can reveal the preferred conformations, the barriers to conformational change, and the flexibility of different parts of the molecule. For this compound, MD simulations could be used to study the orientation of the tert-butyl group, the puckering of the cyclohexane ring, and the influence of the solvent on the conformational equilibrium.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: This data is illustrative and based on general principles of conformational analysis for substituted cyclohexanes.)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-C=O) | Key Feature |
| Equatorial Carbamate (Chair) | 0.0 | ~180° | The bulky carbamate group is in the more stable equatorial position. |
| Axial Carbamate (Chair) | 2.5 | ~180° | The carbamate group is in the less stable axial position, leading to 1,3-diaxial interactions. |
| Equatorial Carbamate (Twist-Boat) | 5.8 | Varies | A higher energy conformation of the cyclohexane ring. |
| Axial Carbamate (Twist-Boat) | 7.2 | Varies | A high-energy and generally transient conformation. |
Understanding the conformational preferences of this compound is crucial for predicting its biological activity, as the shape of the molecule will determine how it interacts with biological targets such as enzymes and receptors.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry can be used to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for confirming the structure of the synthesized compound and for interpreting experimental spectra.
The prediction of NMR chemical shifts using DFT has become a standard tool in organic chemistry. mdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the corresponding chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers and to assign specific signals in the experimental spectrum. For this compound, predicting the 1H and 13C NMR spectra would be particularly useful for characterizing the stereochemistry of the spirocenter and the conformation of the cyclohexane ring. It is important to perform these calculations on a Boltzmann-averaged ensemble of low-energy conformers to obtain accurate results.
Similarly, the vibrational frequencies and intensities of the molecule can be calculated to predict its IR spectrum. This can help in identifying characteristic functional groups, such as the C=O stretch of the carbamate and the C-O stretches of the epoxide ring.
Table 3: Hypothetical Predicted 13C NMR Chemical Shifts vs. Typical Experimental Ranges (Note: Predicted values are for illustrative purposes and would be obtained from DFT calculations. Experimental ranges are typical for the given functional groups.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
| Carbonyl (C=O) | 155.8 | 150-170 |
| Quaternary Carbon (t-Butyl) | 80.5 | 75-85 |
| Spiro Carbon | 65.2 | 60-70 |
| Epoxide Carbons | 52.1, 50.8 | 40-60 |
| Cyclohexane Carbons | 25.0 - 40.0 | 20-45 |
| Methyl Carbons (t-Butyl) | 28.3 | 25-30 |
The correlation between predicted and experimental spectroscopic data provides a powerful method for structure verification and for gaining a deeper understanding of the molecule's properties.
Reaction Mechanism Elucidation via Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By locating and characterizing the transition states of a reaction, it is possible to determine the reaction pathway, calculate the activation energy, and predict the reaction rate. For this compound, two key reaction types are of interest: the formation of the molecule and its subsequent reactions, particularly the ring-opening of the epoxide.
The synthesis of this molecule likely involves the epoxidation of a corresponding cyclohexene (B86901) precursor and the subsequent introduction of the carbamate group. Computational studies could be used to investigate the stereoselectivity of the epoxidation reaction and to model the reaction pathway for the carbamoylation step.
The ring-opening of the epoxide is a particularly important reaction, as it can lead to the formation of a variety of functionalized products. This reaction can be catalyzed by either acids or bases, and computational studies can be used to explore the mechanisms of both pathways. mdpi.com By calculating the energy profiles for different nucleophilic attacks on the epoxide carbons, it is possible to predict the regioselectivity and stereoselectivity of the ring-opening reaction.
Table 4: Hypothetical Activation Energies for Acid-Catalyzed Epoxide Ring-Opening (Note: This data is illustrative and represents a plausible outcome of a computational study on a similar system.)
| Nucleophile | Site of Attack | Transition State Energy (kcal/mol) | Predicted Major Product |
| H₂O | C1 (less substituted) | 18.5 | Diol with nucleophile at C1 |
| H₂O | C2 (more substituted) | 22.1 | Diol with nucleophile at C2 |
| CH₃OH | C1 (less substituted) | 17.9 | Methoxy-alcohol with nucleophile at C1 |
| CH₃OH | C2 (more substituted) | 21.5 | Methoxy-alcohol with nucleophile at C2 |
Such computational analyses can guide the design of synthetic routes to new derivatives of this compound and provide a deeper understanding of its chemical reactivity.
In Silico Screening and Ligand-Based Design Methodologies (in the context of chemical space exploration)
The unique three-dimensional structure of this compound makes it an interesting scaffold for the design of new bioactive molecules. In silico screening and ligand-based design are computational techniques that can be used to explore the chemical space around this scaffold and to identify potential drug candidates. chemdiv.com
Spirocyclic compounds are increasingly recognized for their potential in drug discovery due to their structural novelty and complexity, which can lead to improved target selectivity and pharmacokinetic properties. lifechemicals.com Large virtual libraries of compounds based on the this compound scaffold can be generated by computationally modifying the substituents on the cyclohexane ring and the carbamate group.
These virtual libraries can then be screened against biological targets of interest using techniques such as molecular docking. This involves computationally predicting the binding affinity of each molecule in the library to the active site of a protein. Molecules that are predicted to bind strongly can then be prioritized for synthesis and experimental testing.
Ligand-based design methodologies can also be employed, where the known structure-activity relationships of similar molecules are used to guide the design of new compounds. eurekaselect.commdpi.com By identifying the key pharmacophoric features of the this compound scaffold that are important for biological activity, it is possible to design new molecules with enhanced potency and selectivity.
Table 5: Illustrative Parameters for a Virtual Library Based on the this compound Scaffold
| Parameter | Description | Example Modifications |
| Scaffold | This compound | Core structure is maintained. |
| R-groups on Cyclohexane | Substituents at various positions on the cyclohexane ring. | -H, -CH₃, -OH, -F, -Ph |
| R-groups on Carbamate | Modifications to the tert-butyl group or the nitrogen substituent. | -Ethyl, -Propyl, -Cyclohexyl, -Benzyl |
| Stereochemistry | Exploration of different stereoisomers. | (R) and (S) at the spirocenter and substituted carbons. |
The exploration of the chemical space around this unique spirocyclic scaffold through in silico methods holds significant promise for the discovery of novel therapeutic agents.
Research Applications and Functionalization Strategies of Tert Butyl 1 Oxaspiro 2.5 Octan 6 Ylcarbamate in Chemical Research
Role as a Synthetic Intermediate in Complex Molecule Synthesis
The structure of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate makes it an intriguing intermediate for the synthesis of complex molecular architectures. The epoxide ring is a highly reactive functional group that can undergo nucleophilic ring-opening reactions, while the Boc-protected amine provides a site for further functionalization after deprotection.
While direct evidence of its use is limited, the spirocyclic core could theoretically be transformed into a precursor for bi-heteroaryl compounds. This would likely involve a multi-step synthetic sequence. For instance, the epoxide could be opened by a nucleophile, and subsequent oxidation and cyclization reactions could be envisioned to form a heterocyclic ring. The carbamate (B1207046) could then be deprotected and converted into another heteroaryl ring, which could then be coupled to a second heteroaryl moiety.
Spirocyclic scaffolds are of significant interest in the design of protein kinase inhibitors due to their ability to present substituents in well-defined three-dimensional orientations, potentially leading to high-affinity and selective binding. The rigid 1-oxaspiro[2.5]octane core could serve as a novel scaffold for positioning pharmacophoric groups to interact with the ATP-binding site or allosteric pockets of protein kinases. The amine functionality, once deprotected, could act as a key hydrogen bond donor or acceptor, or as a point for attaching larger substituents to probe the kinase binding site.
Scaffold for the Development of Novel Chemical Libraries
The orthogonal reactivity of the epoxide and the protected amine makes this compound an ideal starting material for the construction of diverse chemical libraries. The epoxide can be opened with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce a first point of diversity. Subsequent deprotection of the Boc group and acylation, alkylation, or sulfonylation of the resulting amine would introduce a second point of diversity, rapidly generating a library of compounds with a shared spirocyclic core.
Structure-Activity Relationship (SAR) Studies Through Chemical Derivatization
To explore the biological potential of this scaffold, a systematic Structure-Activity Relationship (SAR) study would be essential. Chemical derivatization at both the epoxide and the amine would allow for the exploration of how different substituents impact biological activity.
Table 2: Potential Derivatization Strategies for SAR Studies
| Derivatization Site | Reagents and Conditions | Potential Functional Groups Introduced |
| Epoxide Ring | R-NH₂, R-OH, R-SH (various catalysts) | Amino alcohols, diols, thioalcohols |
| Carbamate | 1. TFA or HCl (deprotection) 2. R-COCl, R-SO₂Cl, R-NCO | Amides, sulfonamides, ureas |
By systematically varying the "R" groups in these reactions and screening the resulting compounds in biological assays, researchers could identify key structural features required for a desired biological effect.
Design and Synthesis of Analogs for Mechanistic Chemical Biology Probes
The spirocyclic scaffold could be elaborated to create chemical biology probes to study biological processes. For example, a fluorescent dye or a biotin tag could be attached to the amine functionality after deprotection. The epoxide could be opened with a nucleophile containing a photoreactive group. Such a probe could be used to identify the protein targets of a bioactive compound derived from this scaffold through photo-affinity labeling experiments.
Applications in Combinatorial Chemistry and High-Throughput Synthesis
The suitability of this compound for library synthesis makes it a prime candidate for applications in combinatorial chemistry and high-throughput synthesis. The distinct reactivity of its functional groups would allow for a split-and-pool synthesis strategy to generate a large library of compounds. The resulting library could then be screened using high-throughput methods to identify hits for a particular biological target.
Future Directions and Emerging Research Avenues for Tert Butyl 1 Oxaspiro 2.5 Octan 6 Ylcarbamate
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and use environmentally benign solvents. Future research on tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate will likely focus on developing more sustainable synthetic protocols.
Current research into the synthesis of carbamates and spirocycles has highlighted several eco-friendly strategies that could be adapted for this specific molecule. These include:
Biocatalysis: The use of enzymes, such as esterases or acyltransferases, offers a highly selective and efficient method for carbamate (B1207046) synthesis in aqueous media. nih.gov This approach avoids harsh reagents and can lead to high yields under mild conditions. nih.gov
Solvent-Free Methodologies: Mechanochemical methods, which involve synthesis via mechanical grinding without the need for solvents, have been successfully applied to create biologically active spiro heterocycles. envirobiotechjournals.com This technique not only reduces solvent waste but can also lead to better yields and lower energy consumption. envirobiotechjournals.com
Transesterification: Environmentally friendly methods for producing carbamates through the transesterification of compounds like O-methyl-N-aryl carbamates with alcohols are being investigated. rsc.org Adapting such kinetic and mechanistic studies could lead to more efficient and greener pathways for synthesizing carbamate derivatives. rsc.org
| Approach | Description | Potential Advantage | Reference |
|---|---|---|---|
| Biocatalysis | Use of enzymes like esterases for carbamate formation in aqueous solutions. | High selectivity, mild reaction conditions, reduced use of hazardous reagents. | nih.gov |
| Mechanochemistry | Solvent-free synthesis assisted by mechanical grinding. | Eliminates solvent waste, reduces energy consumption, can improve yields. | envirobiotechjournals.com |
| Catalytic Transesterification | Using alkoxide catalysts for the reaction of carbamates with alcohols. | High selectivity and efficiency, providing a cleaner reaction profile. | rsc.org |
Exploration of Novel Chemical Transformations and Reactivity Patterns
The spirooxirane moiety is the most reactive site in this compound, and its chemical behavior is a key area for future exploration. Spirooxiranes exhibit enhanced reactivity compared to other epoxides, particularly in neutral and alkaline conditions, and are prone to various isomerizations and rearrangements with acidic catalysts. researchgate.net
Future research will likely investigate:
Nucleophilic Ring-Opening: The strained epoxide ring is susceptible to cleavage by a wide range of nucleophiles, including those centered on oxygen, sulfur, carbon, and nitrogen. researchgate.net This reaction can be used to introduce diverse functional groups, leading to a variety of substituted cyclohexane (B81311) derivatives.
Rearrangements and Isomerizations: Acid-catalyzed treatment of spiroepoxides can lead to rearrangements, often driven by the release of ring strain, to form carbonyl compounds like cyclobutanones or cyclopentanones. nih.gov Understanding and controlling these rearrangements could provide access to novel and complex molecular scaffolds.
Stereoselective Reactions: The stereochemistry of the spiro-epoxide is crucial, as different epimers can exhibit different reactivity rates. researchgate.net For instance, O-axial epimers of 1-oxaspiro[2.5]octanes have been shown to hydrolyze faster than their O-equatorial counterparts, a factor that can be exploited in kinetic resolutions. researchgate.net
The presence of the N-Boc-carbamate group adds another layer of complexity and control, potentially directing the stereochemical outcome of reactions or participating in intramolecular transformations after deprotection.
Integration into Advanced Material Science Applications
The rigid, three-dimensional structure of spirocyclic compounds makes them highly attractive for applications in material science. researchgate.netbldpharm.com Their unique architecture can be leveraged to create materials with novel properties.
Emerging research avenues include:
Polymer Building Blocks: After suitable functionalization, for example through the ring-opening of the epoxide, this compound can serve as a monomer for polymerization. The resulting polymers would feature a spirocyclic unit in their backbone or as a pendant group, which could impart desirable properties such as thermal stability, specific optical activity, and controlled morphology.
Supramolecular Structures: The defined three-dimensional shape of the spiro scaffold is ideal for designing components of self-assembling supramolecular structures. bldpharm.com By introducing recognition motifs, these molecules could be programmed to form complex, ordered architectures like cages, tubes, or extended networks.
Organic Electronics: Spiro compounds are already used in applications such as organic light-emitting diodes (OLEDs) due to their ability to form stable amorphous glasses with high glass transition temperatures and facilitate efficient charge transfer. researchgate.netresearchgate.net Further research could explore derivatives of this compound as components in next-generation electronic materials. researchgate.net
| Application Area | Role of the Spirocyclic Scaffold | Potential Outcome | Reference |
|---|---|---|---|
| Polymer Chemistry | Acts as a rigid monomeric unit. | Creation of polymers with enhanced thermal stability and defined 3D structures. | bldpharm.com |
| Supramolecular Chemistry | Serves as a pre-organized building block for self-assembly. | Formation of complex, ordered nanoscale architectures. | bldpharm.com |
| Organic Electronics (e.g., OLEDs) | Provides morphological stability and facilitates charge transport. | Development of more efficient and durable organic electronic devices. | researchgate.netresearchgate.net |
Expansion of Research into Diverse Chemical Biology Applications
Spirocyclic scaffolds are of growing interest in medicinal chemistry and chemical biology because their inherent three-dimensionality allows for better interaction with biological targets like proteins and enzymes. researchgate.netnih.gov The spiro motif can improve drug-like properties, including metabolic stability and solubility, by increasing the fraction of sp3-hybridized carbons (Fsp3). bldpharm.com
Future research could focus on:
Bioactive Scaffolds in Drug Discovery: The 1-oxaspiro[2.5]octane moiety is a common motif in many biologically active compounds. researchgate.net The this compound core could be elaborated into libraries of compounds for screening against various diseases. Its rigid structure can help in precisely orienting functional groups to fit into the binding pockets of target proteins. researchgate.netnih.gov
Development of Fluorescent Probes: Small, spirocyclic molecules are foundational to many fluorescent probes used in bioimaging. mdpi.com The fluorescence of these probes is often controlled by an equilibrium between a non-fluorescent spirocyclic form and a fluorescent open form, which can be triggered by analytes or specific biological events. mdpi.comnih.gov The spirooxirane in this compound could be developed into a reactive probe that "turns on" its fluorescence upon binding to a target.
Covalent Inhibitors: The reactive epoxide ring can act as an electrophile, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, serine, or lysine) in a target protein. This makes the scaffold a promising candidate for designing targeted covalent inhibitors, which can offer increased potency and prolonged duration of action.
Multicomponent Reactions Incorporating the Spirocyclic Scaffold
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity.
The bifunctional nature of this compound (or its deprotected amine derivative) makes it an excellent candidate for inclusion in novel MCRs. For example, a reaction could be designed where the amine participates in a Mannich or Ugi-type reaction, while the epoxide is simultaneously or sequentially opened by another component in the reaction mixture. Such a strategy would allow for the rapid construction of highly complex and diverse molecular architectures based on the spirocyclic core, which could then be screened for biological activity or other useful properties.
Q & A
What are the common synthetic routes for preparing Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate, and what critical parameters influence yield?
Category: Basic
Answer:
The synthesis typically involves cyclization strategies or introducing the tert-butyl carbamate group via tert-butyl chloroformate. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Temperature : Microwave-assisted synthesis (150°C) reduces reaction time and improves yield .
- Base selection : Triethylamine or potassium tert-butoxide neutralizes HCl byproducts, critical for carbamate formation .
- Protecting groups : Temporary protection of reactive intermediates minimizes side reactions .
How can researchers optimize reaction conditions for introducing the tert-butyl carbamate group into spirocyclic systems?
Category: Advanced
Answer:
Optimization strategies include:
- Microwave irradiation : Accelerates reaction kinetics (e.g., 1 hour at 150°C vs. traditional 24-hour reflux) .
- Solvent/base synergy : Use tert-butyl alcohol with sodium ethoxide to stabilize intermediates .
- Catalytic additives : Phase-transfer catalysts improve regioselectivity in spirocyclic ring formation .
Methodological validation via HPLC monitoring ensures minimal byproduct formation .
What spectroscopic techniques are recommended for confirming the structure of this compound?
Category: Basic
Answer:
- NMR : H and C NMR identify spirocyclic protons (δ 1.2–2.8 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- IR : Carbamate C=O stretch (~1680–1720 cm) and ether C-O (1100–1250 cm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] at m/z 213.14853) .
- Collision cross-section (CCS) analysis : Validates gas-phase conformation (predicted CCS: 152.1 Ų for [M+H]) .
How to resolve contradictions in spectral data when characterizing spirocyclic carbamates?
Category: Advanced
Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in spirocyclic systems by mapping H-C correlations .
- Computational validation : Compare experimental CCS values with in silico predictions (e.g., using MOBCAL) .
- X-ray crystallography : Definitive structural assignment for ambiguous cases, though challenging due to crystalization hurdles .
What are the key functional groups in this compound, and how are they typically analyzed?
Category: Basic
Answer:
- Carbamate group : Analyzed via IR (C=O stretch) and C NMR (carbonyl at ~155 ppm) .
- Spirocyclic ether : Confirmed by H NMR (split signals due to axial/equatorial protons) and IR (C-O stretch) .
- tert-butyl group : Distinctive H NMR singlet at δ 1.2–1.4 ppm .
What strategies mitigate side reactions during the synthesis of tert-butyl-protected spirocyclic carbamates?
Category: Advanced
Answer:
- Kinetic control : Short reaction times under microwave irradiation prevent over-functionalization .
- Protecting group compatibility : Use acid-labile groups (e.g., Boc) to avoid interference with carbamate formation .
- Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound .
How does the spirocyclic architecture influence the compound’s reactivity and stability?
Category: Basic
Answer:
- Steric hindrance : The spirocyclic structure restricts rotational freedom, enhancing thermal stability but reducing nucleophilic attack rates .
- Ring strain : The 2.5-octane system introduces moderate strain, increasing susceptibility to ring-opening under acidic conditions .
- Electron distribution : The ether oxygen stabilizes adjacent carbons via inductive effects, altering reaction pathways .
What computational methods predict physicochemical properties of this compound?
Category: Advanced
Answer:
- Molecular dynamics (MD) simulations : Predict CCS values for mass spectrometry validation (e.g., 152.1 Ų for [M+H]) .
- Density Functional Theory (DFT) : Models reaction pathways and transition states for carbamate formation .
- Solubility parameters : COSMO-RS predicts solubility in organic solvents (e.g., logP ~2.5) .
What purification techniques are effective for isolating this compound?
Category: Basic
Answer:
- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) achieves >95% purity .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve closely related spirocyclic analogs .
How to design experiments to study the compound’s interaction with biological targets?
Category: Advanced
Answer:
- Surface plasmon resonance (SPR) : Quantifies binding affinity to enzymes or receptors .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions .
- Molecular docking : AutoDock Vina or Schrödinger predicts binding modes to active sites .
- In vitro assays : Use fluorogenic substrates to monitor enzyme inhibition (e.g., proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
